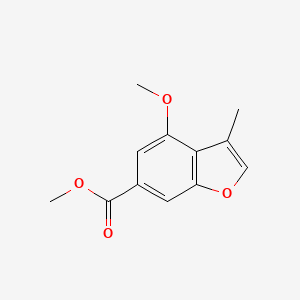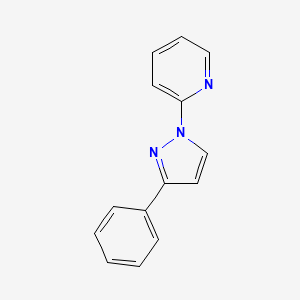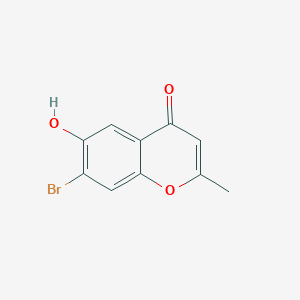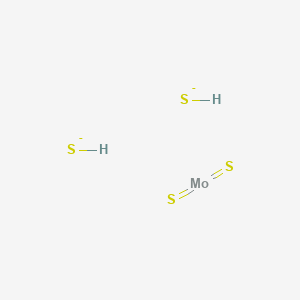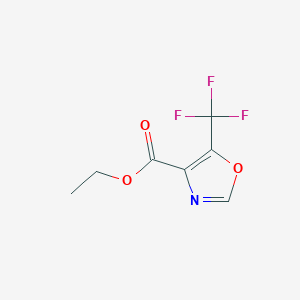
1-Chloro-2-(chloromethyl)-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-3-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloro group, a chloromethyl group, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-(chloromethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-ethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, and ketones.
Reduction: Ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethyl)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-chloro-2-(chloromethyl)-3-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can stabilize carbocation intermediates formed during reactions. These properties make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the ethoxy group, making it less reactive towards nucleophiles.
1-Chloro-3-ethoxybenzene: Lacks the chloromethyl group, resulting in different reactivity patterns.
2-Chloro-1-(chloromethyl)-4-ethoxybenzene: Positional isomer with different reactivity due to the position of substituents.
Uniqueness
1-Chloro-2-(chloromethyl)-3-ethoxybenzene is unique due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
422518-42-1 |
|---|---|
Formule moléculaire |
C9H10Cl2O |
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 |
Clé InChI |
PHQKPTUMYZCVMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


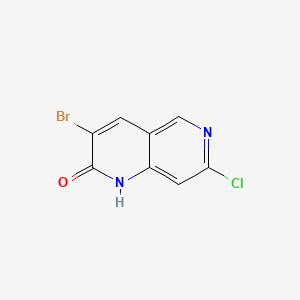


![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
